アフォキソラナー

概要

説明

アフォキサラナーは、イソキサゾリン系化学化合物群に属する殺虫剤および殺ダニ剤です。主に獣医学において、犬のノミやダニの駆除に使用されます。 アフォキサラナーは、γ-アミノ酪酸(GABA)受容体およびその他のリガンド依存性塩化物チャネルのアンタゴニストとして作用し、寄生虫の過興奮と死を引き起こします .

2. 製法

合成経路と反応条件: アフォキサラナーは、イソキサゾリン環の形成とそれに続く官能基化を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。

- 適切なニトリルオキシドとアルケンを反応させることによるイソキサゾリン環の形成。

- 求核置換反応によるトリフルオロメチル基とクロロフェニル基の導入。

- イソキサゾリン中間体のナフタレンカルボキサミド誘導体とのカップリング。

工業生産方法: アフォキサラナーの工業生産では、高収率と高純度を確保するために反応条件を最適化しています。これには、温度、圧力、および反応を促進するための触媒の使用を制御することが含まれます。 最終生成物は、結晶化およびクロマトグラフィーなどの手法を用いて精製され、目的のエナンチオマー純度が得られます .

3. 化学反応解析

反応の種類: アフォキサラナーは、以下を含むさまざまな化学反応を起こします。

酸化: アフォキサラナーは、対応する酸化物を形成するために酸化することができます。

還元: 還元反応は、アフォキサラナーをその還元形に変換することができます。

置換: 求核置換反応と求電子置換反応は、アフォキサラナー分子の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン、酸、塩基などの試薬が制御された条件下で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたアフォキサラナーのさまざまな誘導体が含まれ、さらなる研究開発に使用することができます .

4. 科学研究への応用

アフォキサラナーは、以下を含む幅広い科学研究への応用を持っています。

化学: イソキサゾリンとその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: さまざまな生物系、特にGABA受容体との相互作用に対する影響について調査されています。

医学: 獣医学において、犬の外寄生虫を駆除するために広く使用され、動物の健康を改善し、媒介動物が媒介する病気の蔓延を防いでいます。

科学的研究の応用

Afoxolaner has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of isoxazolines and their derivatives.

Biology: Investigated for its effects on various biological systems, particularly its interaction with GABA receptors.

Medicine: Extensively used in veterinary medicine to control ectoparasites in dogs, improving animal health and preventing the spread of vector-borne diseases.

Industry: Employed in the development of new insecticides and acaricides with improved efficacy and safety profiles .

作用機序

アフォキサラナーは、昆虫やダニの神経系にあるGABA依存性塩化物チャネルに選択的に結合することにより、その効果を発揮します。この結合は、塩化物イオンの通常の流動を遮断し、ニューロンの過興奮を引き起こします。長時間の過興奮により、寄生虫は麻痺し、死亡します。 分子標的には、GABA受容体およびその他のリガンド依存性塩化物チャネルが含まれ、これらはニューロンの安定性を維持するために不可欠です .

類似化合物:

フルララナー: 殺虫剤および殺ダニ剤として使用される別のイソキサゾリン化合物。

サララナー: 構造と機能が似ており、動物の外寄生虫の駆除に使用されます。

ロチラナー: イソキサゾリン群にも属し、同様の目的で使用されます。

比較:

有効性: アフォキサラナー、フルララナー、サララナー、およびロチラナーはすべて、ノミとダニに対して高い有効性を示しています。作用時間と特定の標的種は異なる場合があります。

安全性プロファイル: これらのすべての化合物は、推奨用量で投与した場合、動物への使用が安全であることが示されています。副作用と耐容性にはわずかな違いがある可能性があります。

作用機序: これらのすべての化合物はGABA依存性塩化物チャネルを標的にしますが、結合親和性と特定の受容体相互作用におけるわずかな違いが、それぞれのユニークなプロファイルに寄与しています

アフォキサラナーは、作用開始が速く、外寄生虫の駆除に高い有効性があるため、獣医学において貴重なツールとなっています。

生化学分析

Biochemical Properties

Afoxolaner acts as an antagonist at GABA-receptors (those gated by the neurotransmitter gamma-aminobutyric acid) and other ligand-gated chloride channels . Isoxazolines, among the chloride channel modulators, bind to a distinct and unique target site within the insect GABA-gated chloride channels, thereby blocking pre-and post-synaptic transfer of chloride ions across cell membranes .

Cellular Effects

Afoxolaner’s antagonistic action on GABA-receptors leads to prolonged hyperexcitation, resulting in uncontrolled activity of the central nervous system and death of insects and acarines . In vitro studies have reported that afoxolaner can bind to dopamine and norepinephrine cellular transport receptor systems and the CB1 receptor .

Molecular Mechanism

Afoxolaner exerts its effects at the molecular level by binding to GABA-receptors and other ligand-gated chloride channels . This binding blocks the transfer of chloride ions across cell membranes, leading to prolonged hyperexcitation and uncontrolled activity of the central nervous system in insects and acarines .

Temporal Effects in Laboratory Settings

Afoxolaner has been shown to be efficacious in decreasing the rate of transmission of both D. immitis and L. infantum . Comparison of the pre- and post-treatment period demonstrated that there was a significant difference only in the seasonal incidences of D. immitis infection .

Dosage Effects in Animal Models

At higher doses (100, 300, and 1,000 mg/kg, PO), afoxolaner produced a diuretic effect in rats, reduction in food consumption in rats and rabbits, and vomiting and diarrhea in dogs .

Metabolic Pathways

It is known that Afoxolaner is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Transport and Distribution

After being ingested by a dog, afoxolaner is rapidly absorbed into the blood and distributed throughout the whole body of the treated dog . When fleas or ticks bite the dog, they are exposed to the drug and killed during their blood meal .

Subcellular Localization

Given its mode of action, it is likely that Afoxolaner interacts with GABA-receptors and other ligand-gated chloride channels located in the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: Afoxolaner is synthesized through a multi-step process involving the formation of the isoxazoline ring and subsequent functionalization. The key steps include:

- Formation of the isoxazoline ring by reacting a suitable nitrile oxide with an alkene.

- Introduction of the trifluoromethyl groups and chlorophenyl groups through nucleophilic substitution reactions.

- Coupling of the isoxazoline intermediate with a naphthalene carboxamide derivative.

Industrial Production Methods: Industrial production of afoxolaner involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired enantiomeric purity .

化学反応の分析

Types of Reactions: Afoxolaner undergoes various chemical reactions, including:

Oxidation: Afoxolaner can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert afoxolaner to its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the afoxolaner molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of afoxolaner with modified functional groups, which can be used for further research and development .

類似化合物との比較

Fluralaner: Another isoxazoline compound used as an insecticide and acaricide.

Sarolaner: Similar in structure and function, used for controlling ectoparasites in animals.

Lotilaner: Also belongs to the isoxazoline group and is used for similar purposes.

Comparison:

Efficacy: Afoxolaner, fluralaner, sarolaner, and lotilaner all exhibit high efficacy against fleas and ticks. their duration of action and specific target species may vary.

Safety Profile: All these compounds have been shown to be safe for use in animals when administered at recommended doses. Minor differences in side effects and tolerability may exist.

Mechanism of Action: While all these compounds target GABA-gated chloride channels, slight variations in their binding affinities and specific receptor interactions contribute to their unique profiles

Afoxolaner stands out due to its rapid onset of action and high efficacy in controlling ectoparasites, making it a valuable tool in veterinary medicine.

特性

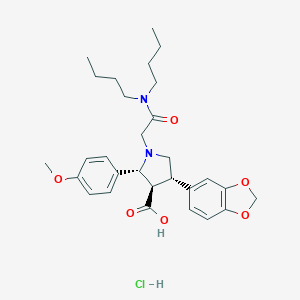

IUPAC Name |

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDDDHGGRFRLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClF9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148921 | |

| Record name | Afoxolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093861-60-9 | |

| Record name | Afoxolaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afoxolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afoxolaner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afoxolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFOXOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)

![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)

![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)